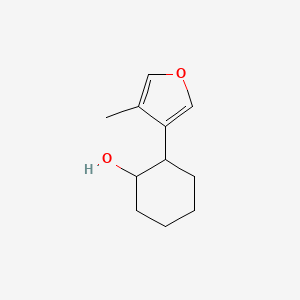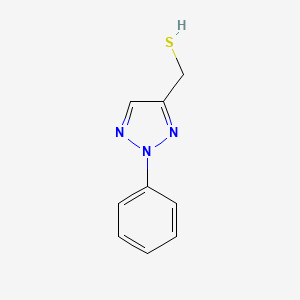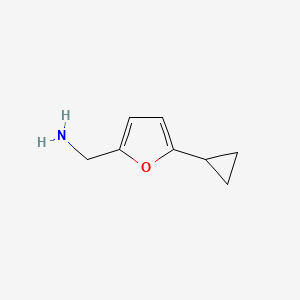
3-(1-Benzothiophen-3-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzothiophen-3-ylmethyl)piperidine is a chemical compound with the molecular formula C14H17NS It is known for its unique structure, which includes a benzothiophene moiety attached to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzothiophen-3-ylmethyl)piperidine typically involves the reaction of benzothiophene derivatives with piperidine under specific conditions. One common method includes the use of a benzothiophene-3-carbaldehyde as a starting material, which undergoes reductive amination with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzothiophen-3-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzothiophen-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Benzothiophen-3-ylmethyl)piperidine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Benzothiophen-2-ylmethyl)piperidine
- 3-(2-Benzothiophen-3-ylmethyl)piperidine
- 3-(1-Benzofuran-3-ylmethyl)piperidine
Uniqueness
3-(1-Benzothiophen-3-ylmethyl)piperidine is unique due to the position of the benzothiophene moiety, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C14H17NS |
|---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
3-(1-benzothiophen-3-ylmethyl)piperidine |
InChI |
InChI=1S/C14H17NS/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-2,5-6,10-11,15H,3-4,7-9H2 |
InChI-Schlüssel |
WAMZCTCAQXKTHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



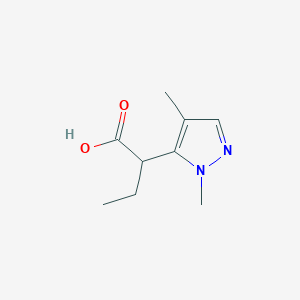
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
amine](/img/structure/B13319564.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
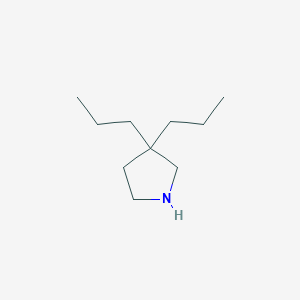
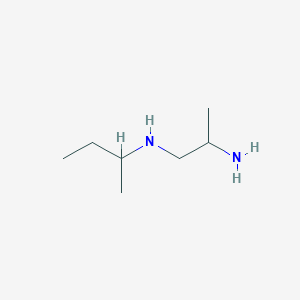

![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
